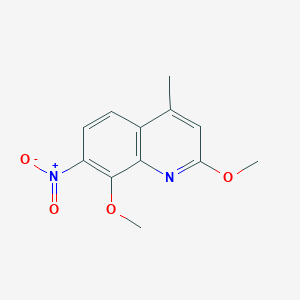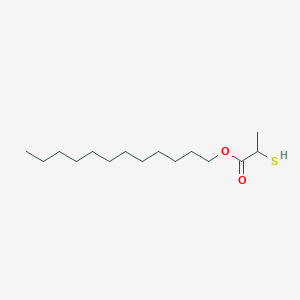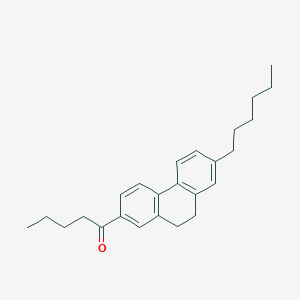
1-(7-Hexyl-9,10-dihydrophenanthren-2-YL)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(7-Hexyl-9,10-dihydrophenanthren-2-YL)pentan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of 9,10-dihydrophenanthrene, which can be achieved through the hydrogenation of phenanthrene. The subsequent steps involve the introduction of the hexyl group and the pentanone group through alkylation and acylation reactions, respectively. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Analyse Des Réactions Chimiques
1-(7-Hexyl-9,10-dihydrophenanthren-2-YL)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives have shown activity against certain biological targets, making it a candidate for drug development.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(7-Hexyl-9,10-dihydrophenanthren-2-YL)pentan-1-one involves its interaction with molecular targets, such as enzymes and receptors. For instance, its derivatives have been shown to inhibit the 3CLpro enzyme by binding to its active site, thereby preventing the replication of viruses like SARS-CoV-2 . The pathways involved in its action depend on the specific biological target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
1-(7-Hexyl-9,10-dihydrophenanthren-2-YL)pentan-1-one can be compared with other phenanthrene derivatives, such as:
9,10-Dihydrophenanthrene: Lacks the hexyl and pentanone groups, making it less versatile in certain applications.
Phenanthrene: The parent compound, which is more basic in structure and lacks the functional groups present in this compound.
1-(7-Hexylphenanthren-2-YL)pentan-1-one: Similar but without the dihydro modification, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, which make it suitable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
54454-90-9 |
|---|---|
Formule moléculaire |
C25H32O |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-(7-hexyl-9,10-dihydrophenanthren-2-yl)pentan-1-one |
InChI |
InChI=1S/C25H32O/c1-3-5-7-8-9-19-11-15-23-20(17-19)12-13-21-18-22(14-16-24(21)23)25(26)10-6-4-2/h11,14-18H,3-10,12-13H2,1-2H3 |
Clé InChI |
LIHVNUNSJZIORQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


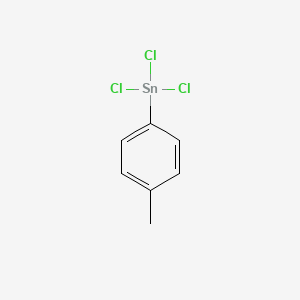
![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)
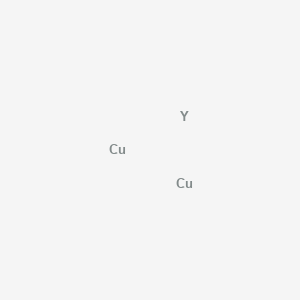
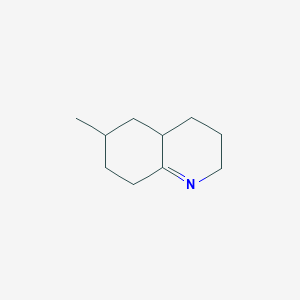


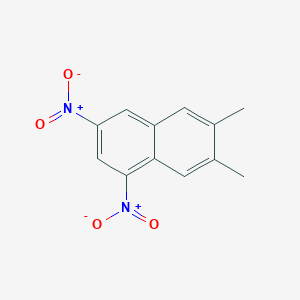
methanone](/img/structure/B14648786.png)
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
![N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide](/img/structure/B14648792.png)
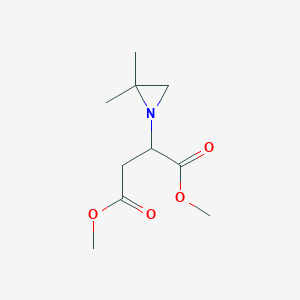
![(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol](/img/structure/B14648803.png)
